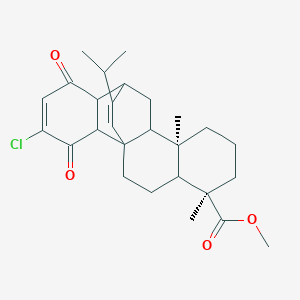
Methyl rel-(7R,10AR)-3-chloro-13-isopropyl-7,10A-dimethyl-1,4-dioxo-4,4A,5,6,6A,7,8,9,10,10A,10B,11,12,12A-tetradecahydro-1H-4B,12-ethenochrysene-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl rel-(7R,10AR)-3-chloro-13-isopropyl-7,10A-dimethyl-1,4-dioxo-4,4A,5,6,6A,7,8,9,10,10A,10B,11,12,12A-tetradecahydro-1H-4B,12-ethenochrysene-7-carboxylate is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers, chlorine substitution, and a fused ring system. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl rel-(7R,10AR)-3-chloro-13-isopropyl-7,10A-dimethyl-1,4-dioxo-4,4A,5,6,6A,7,8,9,10,10A,10B,11,12,12A-tetradecahydro-1H-4B,12-ethenochrysene-7-carboxylate typically involves multiple steps, including the formation of the core ring structure, introduction of functional groups, and stereochemical control. Common synthetic routes may include:
Cyclization reactions: to form the fused ring system.
Chlorination reactions: to introduce the chlorine atom.
Esterification reactions: to form the carboxylate ester group.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve:
Catalysts: to enhance reaction rates.
Temperature and pressure control: to ensure optimal reaction conditions.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl rel-(7R,10AR)-3-chloro-13-isopropyl-7,10A-dimethyl-1,4-dioxo-4,4A,5,6,6A,7,8,9,10,10A,10B,11,12,12A-tetradecahydro-1H-4B,12-ethenochrysene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Nucleophiles: for substitution reactions, including amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield carboxylic acids or ketones.
Reduction: may produce alcohols.
Substitution: can result in various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity and potential as a drug candidate.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl rel-(7R,10AR)-3-chloro-13-isopropyl-7,10A-dimethyl-1,4-dioxo-4,4A,5,6,6A,7,8,9,10,10A,10B,11,12,12A-tetradecahydro-1H-4B,12-ethenochrysene-7-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-7-hydroxy-6a,10b-dimethyl-4-oxo-2,4a,5,6,10,10a-hexahydro-1H-benzo[f]isochromene-7-carboxylate .
- Methyl (3S,4aS,6aS,7R,10aR,10bS)-3-(hydroxymethyl)-4a,7,10a-trimethyl-8-oxo-3-vinyldodecahydro-1H-benzo[f]chromene-7-carboxylate .
Uniqueness
Methyl rel-(7R,10AR)-3-chloro-13-isopropyl-7,10A-dimethyl-1,4-dioxo-4,4A,5,6,6A,7,8,9,10,10A,10B,11,12,12A-tetradecahydro-1H-4B,12-ethenochrysene-7-carboxylate is unique due to its specific stereochemistry, chlorine substitution, and the presence of multiple fused rings. These features contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C27H35ClO4 |
|---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
methyl (5R,9R)-16-chloro-5,9-dimethyl-14,17-dioxo-20-propan-2-ylpentacyclo[10.6.2.01,10.04,9.013,18]icosa-15,19-diene-5-carboxylate |
InChI |
InChI=1S/C27H35ClO4/c1-14(2)16-13-27-10-7-19-25(3,8-6-9-26(19,4)24(31)32-5)20(27)11-15(16)21-18(29)12-17(28)23(30)22(21)27/h12-15,19-22H,6-11H2,1-5H3/t15?,19?,20?,21?,22?,25-,26+,27?/m0/s1 |
InChI Key |
RBMXOEUCEBPGAY-ZIIXBGRGSA-N |
Isomeric SMILES |
CC(C)C1=CC23CCC4[C@@](C2CC1C5C3C(=O)C(=CC5=O)Cl)(CCC[C@@]4(C)C(=O)OC)C |
Canonical SMILES |
CC(C)C1=CC23CCC4C(C2CC1C5C3C(=O)C(=CC5=O)Cl)(CCCC4(C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















